molecular formula C21H35NO3 B12423228 N-[1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-1-hydroxy-4-(4-octylphenyl)butan-2-yl]acetamide

N-[1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-1-hydroxy-4-(4-octylphenyl)butan-2-yl]acetamide

Cat. No.: B12423228
M. Wt: 353.5 g/mol
InChI Key: XDKYDMHKJNIXAT-RZOBCMOLSA-N
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Description

N-[1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-1-hydroxy-4-(4-octylphenyl)butan-2-yl]acetamide is a synthetic compound characterized by the presence of deuterium atoms, which are isotopes of hydrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-1-hydroxy-4-(4-octylphenyl)butan-2-yl]acetamide typically involves multiple steps. One common approach is to start with the corresponding non-deuterated compound and introduce deuterium atoms through specific reactions. For instance, deuterium can be incorporated using deuterated reagents or solvents under controlled conditions. The reaction conditions often involve the use of catalysts, specific temperatures, and reaction times to ensure the efficient incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through chromatography or recrystallization to obtain the final product with high deuterium content.

Chemical Reactions Analysis

Types of Reactions

N-[1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-1-hydroxy-4-(4-octylphenyl)butan-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The acetamide group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-1-hydroxy-4-(4-octylphenyl)butan-2-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a labeled compound in studies involving reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds.

    Medicine: Investigated for its potential therapeutic effects and as a tool in drug metabolism studies.

    Industry: Utilized in the development of deuterium-labeled standards for analytical purposes.

Mechanism of Action

The mechanism of action of N-[1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-1-hydroxy-4-(4-octylphenyl)butan-2-yl]acetamide involves its interaction with specific molecular targets. The presence of deuterium atoms can influence the compound’s metabolic stability and interaction with enzymes. This can lead to altered pharmacokinetics and dynamics, making it a valuable tool in drug development and metabolic studies.

Comparison with Similar Compounds

Similar Compounds

    N-[1-hydroxy-2-(hydroxymethyl)-1-hydroxy-4-(4-octylphenyl)butan-2-yl]acetamide: The non-deuterated analog of the compound.

    N-[1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-1-hydroxy-4-(4-hexylphenyl)butan-2-yl]acetamide: A similar compound with a different alkyl chain length.

Uniqueness

The uniqueness of N-[1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-1-hydroxy-4-(4-octylphenyl)butan-2-yl]acetamide lies in its deuterium content, which can significantly affect its chemical and biological properties. This makes it a valuable compound for studies requiring stable isotopic labeling and for applications where deuterium’s kinetic isotope effect is beneficial.

Properties

Molecular Formula

C21H35NO3

Molecular Weight

353.5 g/mol

IUPAC Name

N-[1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-1-hydroxy-4-(4-octylphenyl)butan-2-yl]acetamide

InChI

InChI=1S/C21H35NO3/c1-3-4-5-6-7-8-9-19-10-12-20(13-11-19)14-15-21(16-23,17-24)22-18(2)25/h10-13,23-24H,3-9,14-17H2,1-2H3,(H,22,25)/i16D2,17D2

InChI Key

XDKYDMHKJNIXAT-RZOBCMOLSA-N

Isomeric SMILES

[2H]C([2H])(C(CCC1=CC=C(C=C1)CCCCCCCC)(C([2H])([2H])O)NC(=O)C)O

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)NC(=O)C

Origin of Product

United States

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